4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate
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Overview
Description
4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound features a sulfonate group attached to a benzene ring, which is further substituted with a propan-2-yl group and two methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate typically involves the following steps:
Substitution: The sulfonated intermediate is then subjected to a Friedel-Crafts alkylation reaction with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propan-2-yl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyl substituents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of additional sulfonate derivatives.
Nucleophilic Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)phenyl benzene-1-sulfonate: Lacks the additional methyl groups, resulting in different chemical properties.
4-(Propan-2-yl)phenyl 4-methylbenzene-1-sulfonate: Contains only one methyl group, affecting its reactivity and interactions.
4-(Propan-2-yl)phenyl 3,5-dimethylbenzene-1-sulfonate: The position of the methyl groups is different, leading to variations in steric and electronic effects.
Uniqueness
4-(Propan-2-yl)phenyl 3,4-dimethylbenzene-1-sulfonate is unique due to the specific arrangement of its substituents, which influences its reactivity and interactions with other molecules. The presence of both the propan-2-yl group and the two methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-propan-2-ylphenyl) 3,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-12(2)15-6-8-16(9-7-15)20-21(18,19)17-10-5-13(3)14(4)11-17/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZZERAJSNBTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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